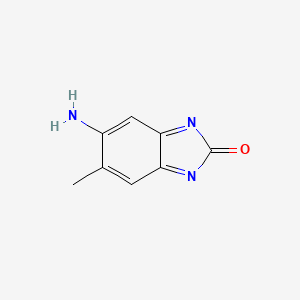

5-Amino-6-methyl-2-benzimidazolone

Description

Contextualizing Benzimidazolones within Heterocyclic Chemistry

Benzimidazolones belong to the larger class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, they are a derivative of benzimidazole (B57391), an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. ijdrt.comnih.govnih.gov The benzimidazole structure is a key pharmacophore in medicinal chemistry due to its resemblance to naturally occurring purine (B94841) nucleotides, allowing it to interact with a wide range of biological targets. nih.govmdpi.com The addition of a carbonyl group at the 2-position of the benzimidazole core creates the 2-benzimidazolone structure, which serves as a versatile scaffold for further chemical modifications.

Historical Development of Benzimidazolone Synthesis

The synthesis of benzimidazole, the parent compound of benzimidazolone, was first reported in 1872 by Hoebrecker. scholarsresearchlibrary.com A few years later, Ladenburg developed a method involving the reflux reaction of acetic acid and 3,4-diaminotoluene (B134574). scholarsresearchlibrary.com The most common and traditional method for synthesizing the benzimidazole ring system involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh dehydrating conditions, often requiring strong acids. ijdrt.com

Over the years, numerous synthetic methods for benzimidazolone derivatives have been developed. These include intramolecular N-arylations of ureas, palladium-catalyzed urea (B33335) cyclization, and methods utilizing carbon dioxide as a C1 building block. organic-chemistry.org A significant advancement involves the synthesis of 5-Amino-6-methyl-2-benzimidazolone through a multi-step process. This typically starts with the condensation of 3,4-diaminotoluene with urea to form 5-methyl benzimidazolone. google.compatsnap.com This intermediate is then nitrated to produce 5-nitro-6-methyl benzimidazolone, which is subsequently reduced to yield the final product, this compound. google.compatsnap.com Various reducing agents and solvent systems have been explored to optimize the yield and purity of the final product. google.com

Structural Significance of the 2-Benzimidazolone Core

The 2-benzimidazolone core is a bicyclic heterocyclic system where a benzene ring is fused to a 2-imidazolone ring. This structure is characterized by its planarity and the presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow for the formation of diverse intermolecular interactions, which is a key reason for the broad range of biological activities exhibited by its derivatives. nih.gov The core structure is highly stable and can withstand vigorous reaction conditions. nih.gov Substitutions at various positions on the benzimidazolone ring, particularly at the N1, C2, C5, and C6 positions, have been shown to significantly influence the compound's chemical properties and biological activity. nih.gov

Overview of Research Trajectories Related to Substituted Benzimidazolones

Research into substituted benzimidazolones has been extensive and has branched into several key areas:

Medicinal Chemistry: A primary focus of research has been the development of novel therapeutic agents. Benzimidazole derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive properties. nih.govnih.gov The structural similarity to purines allows them to act as inhibitors for various enzymes and receptors. nih.gov

Materials Science: Substituted benzimidazolones, including this compound, are crucial intermediates in the synthesis of high-performance pigments and dyes. atompharma.co.inscbt.comchemicalbook.com For instance, this compound is a key precursor for Pigment Orange 64. patsnap.com

High-Energy Materials: More recently, polynitro derivatives of benzimidazole have been investigated as potential high-energy materials, with some showing energetic properties superior to TNT. mdpi.com

Detailed Research Findings on this compound

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one nih.gov |

| CAS Number | 67014-36-2 nih.gov |

| Molecular Formula | C₈H₉N₃O nih.gov |

| Molecular Weight | 163.18 g/mol nih.gov |

| Appearance | Pale Beige to Light Brown Solid atompharma.co.in |

| Melting Point | >256°C (decomposes) atompharma.co.in |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) atompharma.co.in |

Synthesis

The industrial synthesis of this compound is a well-established multi-step process. google.compatsnap.com

Condensation: The process begins with the condensation of 3,4-diaminotoluene with urea to produce 5-methyl benzimidazolone. This reaction is typically carried out in a solvent like o-dichlorobenzene at temperatures ranging from 130-185°C. google.com

Nitration: The resulting 5-methyl benzimidazolone undergoes nitration using dilute nitric acid to yield 5-nitro-6-methyl benzimidazolone. The reaction temperature is carefully controlled, usually between 25-30°C. google.com

Reduction: The final step is the reduction of the nitro group in 5-nitro-6-methyl benzimidazolone to an amino group. This can be achieved through methods such as iron powder reduction in an ethanol-water system or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon in a DMF-water system. google.com

High yields have been reported for each step, with cyclization yields up to 98.5%, nitration yields up to 98.3%, and reduction yields reaching 91.8% with catalytic hydrogenation. google.com

Applications

The primary application of this compound is as a chemical intermediate. jayfinechem.com

Pigment Synthesis: It is a crucial precursor in the manufacture of Pigment Orange 64, an important organic pigment. patsnap.com It is also used in preparing colorants for color filters. atompharma.co.inchemicalbook.com

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds, leveraging the versatile benzimidazolone scaffold. jayfinechem.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H7N3O |

|---|---|

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

5-amino-6-methylbenzimidazol-2-one |

InChI |

InChI=1S/C8H7N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,9H2,1H3 |

Clé InChI |

MEVPRMYSNBGYJU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=NC(=O)N=C2C=C1N |

Synonymes |

5-amino-6-methyl-2-benzimidazolone |

Origine du produit |

United States |

Synthetic Methodologies for 5 Amino 6 Methyl 2 Benzimidazolone

Classical Synthetic Routes to Benzimidazolones

The formation of the benzimidazolone core is a fundamental process in organic chemistry, with several well-established methods. These classical routes primarily involve the construction of the heterocyclic ring from appropriately substituted aniline (B41778) precursors.

Cyclization Reactions from Ortho-Substituted Anilines

A prevalent strategy for synthesizing benzimidazolones involves the cyclization of ortho-substituted anilines. One of the most common approaches is the reaction of 1,2-diaminobenzenes with a carbonyl equivalent. rsc.orgacs.org This condensation reaction is a direct and effective way to form the five-membered urea (B33335) ring fused to the benzene (B151609) ring. rsc.org

Another classical method involves the intramolecular N-arylation of ureas. This approach has seen advancements that allow the reaction to proceed under mild conditions, often at or near room temperature, with high yields and tolerance for a wide array of functional groups. organic-chemistry.org Furthermore, Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones provides an environmentally friendly and economical route, avoiding the need for harsh oxidants, metal catalysts, or high temperatures. organic-chemistry.org

Carbonylation Strategies

Carbonylation reactions represent another important class of methods for benzimidazolone synthesis. These strategies introduce the carbonyl group of the urea moiety through various means. A common method involves the carbonylation of phenylenediamine derivatives using reagents like phosgene (B1210022) or its equivalents. acs.org More recent and safer approaches utilize carbon dioxide as the carbonyl source. For instance, a metal-free synthesis of 1-arylbenzimidazol-2-ones from N-aryl-2-nitrosoanilines uses solid carbon dioxide under mild conditions. organic-chemistry.org Additionally, palladium-catalyzed carbonylation chemistry has been employed to construct the benzimidazolone ring system. researchgate.net The use of [11C]CO2 has also been explored for the rapid and efficient synthesis of 11C-labeled benzimidazolones for applications in positron emission tomography (PET). researchgate.net

Targeted Synthesis of 5-Amino-6-methyl-2-benzimidazolone

The specific synthesis of this compound requires a multi-step process that typically involves the formation of a substituted benzimidazolone precursor followed by functional group transformations.

Precursor Selection and Preparation

A common route to this compound begins with the condensation of 3,4-diaminotoluene (B134574) with urea to produce 5-methylbenzimidazolone. patsnap.compatsnap.com This intermediate is then nitrated to yield 5-nitro-6-methylbenzimidazolone. patsnap.comgoogle.com The final step involves the reduction of the nitro group to an amino group, yielding the target compound. patsnap.comtib.eu

An alternative starting material is 4-methyl-2-nitroaniline. The synthesis from this precursor would involve a sequence of reactions, likely including the reduction of the nitro group and subsequent cyclization to form the benzimidazolone ring. Another potential precursor is 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-6-nitro-, which can be reduced to form the desired product. chemicalbook.com

Reaction Conditions Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters, particularly the solvent system, is crucial for successful industrial-scale production.

The choice of solvent significantly impacts the condensation, nitration, and reduction steps in the synthesis of this compound.

Chlorobenzene (B131634) System: Nitration of 5-methylbenzimidazolone can be carried out in a chlorobenzene system. google.com

Ethanol-Water System: While not explicitly detailed for this specific synthesis in the provided context, ethanol-water systems are common in organic synthesis for their ability to dissolve a range of reactants and facilitate temperature control.

DMF-Water System: Dimethylformamide (DMF) is a polar aprotic solvent often used in organic synthesis. For instance, the reaction of 5-nitrobenzimidazolone with phenoxyethyl bromide is conducted in DMF. nih.gov

Acetate (B1210297) System: The nitration of 5-methylbenzimidazolone can also be performed in an acetate system. google.com

Interactive Data Table: Synthetic Precursors

| Precursor Compound | Role in Synthesis |

| 3,4-Diaminotoluene | Starting material for the formation of the 5-methylbenzimidazolone intermediate. patsnap.compatsnap.com |

| Urea | Reacts with 3,4-diaminotoluene to form the benzimidazolone ring. patsnap.compatsnap.com |

| 5-Methylbenzimidazolone | Intermediate that is nitrated to form 5-nitro-6-methylbenzimidazolone. patsnap.comgoogle.com |

| 5-Nitro-6-methylbenzimidazolone | Precursor to the final product, reduced to form the amino group. patsnap.com |

| 4-Methyl-2-nitroaniline | Potential alternative starting material. |

| 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-6-nitro- | Can be directly reduced to the final product. chemicalbook.com |

Catalyst Selection and Role

The choice of catalyst is pivotal in the synthesis of this compound, particularly in the reduction of the nitro intermediate, 5-nitro-6-methyl-2-benzimidazolone. A variety of catalysts have been explored to facilitate this critical transformation.

Commonly Employed Catalysts:

Hydrazine (B178648) Hydrate (B1144303): This reagent is used in the reduction of nitro groups to amines. tib.eu It offers an alternative to catalytic hydrogenation and can be effective in achieving the desired transformation. tib.eunih.govacs.orgnih.gov

Raney Nickel: A well-established catalyst for hydrogenation reactions, Raney nickel is utilized in the reduction of the nitro group to the corresponding amine. google.comgoogle.com It is known for its high catalytic activity. rsc.org

Palladium on Carbon (Pd/C): This heterogeneous catalyst is widely used for hydrogenation reactions, including the reduction of nitro compounds. google.com It is recognized for its efficiency and the ability to be recycled and reused. rsc.org In some processes, palladium-carbon is used to achieve high yields in the reduction step. patsnap.com

Gold Nanoparticles: Supported gold nanoparticles have emerged as powerful heterogeneous catalysts for various organic reactions, including the synthesis of benzimidazole (B57391) derivatives. mdpi.comnih.govresearchgate.net Their high surface-to-volume ratio and distinct physical properties contribute to their high reactivity. nih.gov Gold nanoparticles supported on materials like titanium dioxide (TiO2) or chitosan (B1678972) have shown significant catalytic efficacy in the formation of the benzimidazole ring. mdpi.comnih.govresearchgate.netnih.govrsc.org

The role of these catalysts is to facilitate the reduction of the nitro group on the 5-nitro-6-methyl-2-benzimidazolone intermediate to form the final this compound product. The selection often depends on factors like cost, catalytic activity, ease of separation from the reaction mixture, and environmental impact. google.com

Temperature and Pressure Parameters

Precise control of temperature and pressure is crucial for maximizing yields and ensuring the desired reaction outcomes in the synthesis of this compound.

The synthesis typically involves three main stages, each with its own optimal temperature and pressure conditions:

Condensation: The initial step involves the condensation of 3,4-diaminotoluene with urea to form 5-methyl-2-benzimidazolone. This reaction is typically carried out at temperatures ranging from 120°C to 140°C. patsnap.comgoogle.com Some protocols specify a wider range of 130-185°C. google.com

Nitration: The subsequent nitration of 5-methyl-2-benzimidazolone to yield 5-nitro-6-methyl-2-benzimidazolone is conducted at a lower temperature range of 25-80°C. google.com Specific examples show nitration temperatures of 25-30°C or 40-80°C. google.comgoogle.com One method specifies raising the temperature to 60°C during the dropwise addition of nitric acid. patsnap.com

Reduction: The final reduction of the nitro group is often performed under pressure when using catalytic hydrogenation. For instance, hydrogenation with a nickel catalyst can be carried out at a pressure of 1.0-3.0 MPA and a temperature of 60-80°C. google.com

The following table summarizes the temperature and pressure parameters for each step:

| Reaction Stage | Temperature Range | Pressure | Source |

| Condensation | 120-140 °C | Atmospheric | patsnap.comgoogle.com |

| Condensation | 130-185 °C | Atmospheric | google.com |

| Nitration | 25-80 °C | Atmospheric | google.com |

| Nitration | 25-30 °C | Atmospheric | google.com |

| Nitration | 60 °C | Atmospheric | patsnap.com |

| Reduction (Hydrogenation) | 60-80 °C | 1.0-3.0 MPA | google.com |

Reaction Time and Yield Enhancement

For the initial condensation reaction, a typical timeframe is around 5.5 hours. patsnap.com The subsequent nitration step is often completed in approximately half an hour for the addition of nitric acid. patsnap.com The final reduction of the nitro group via hydrogenation can take about 2 hours to reach completion. google.com

The table below outlines the reaction times and reported yields for the synthesis:

| Reaction Stage | Reaction Time | Reported Yield | Source |

| Condensation | 5.5 hours | 98.5% - 99% | patsnap.compatsnap.com |

| Nitration | 0.5 hours (addition) | 98.2% - 98.3% | google.compatsnap.com |

| Reduction (Hydrogenation) | 2 hours | 91.8% - 93.5% | google.comgoogle.com |

| Overall Yield | 90% - 92% | patsnap.comgoogle.com |

Multi-Step Synthesis Approaches

The synthesis of this compound is inherently a multi-step process, primarily because the amino and methyl groups are introduced onto the benzimidazole core through a sequence of reactions.

Strategies for Introducing Amino and Methyl Substituents

The most common and well-documented strategy for introducing the amino and methyl substituents involves a three-step sequence:

Formation of the Methyl-Substituted Benzimidazolone Core: The synthesis begins with the condensation of 3,4-diaminotoluene and urea. This reaction forms the 5-methyl-2-benzimidazolone ring system. patsnap.comgoogle.compatsnap.com

Nitration: The 5-methyl-2-benzimidazolone is then subjected to a nitration reaction. This is a crucial step where a nitro group (-NO2) is introduced onto the aromatic ring, typically at the 6-position relative to the methyl group, to form 5-nitro-6-methyl-2-benzimidazolone. patsnap.comgoogle.compatsnap.com This nitration is a classic example of electrophilic aromatic substitution.

Reduction: The final step is the reduction of the nitro group to an amino group (-NH2). This transformation is accomplished using various reducing agents and catalysts, as discussed previously, to yield the target compound, this compound. patsnap.comgoogle.compatsnap.com

This nitration-followed-by-reduction sequence is a standard and effective method for introducing an amino group onto an aromatic ring that already contains an activating methyl group.

Protecting Group Chemistry in Synthesis

In the broader context of benzimidazole synthesis, protecting groups can play a crucial role, especially when dealing with more complex molecules or when specific regioselectivity is required. nih.gov For instance, the nitrogen atoms in the imidazole (B134444) ring can be protected to prevent unwanted side reactions during subsequent functionalization steps. uc.pt Common protecting groups for the benzimidazole –NH group include benzyl (B1604629) and tert-butyloxycarbonyl (Boc). uc.pt

The introduction of a protecting group, such as a Boc group, can be achieved by reacting the benzimidazole with a suitable reagent like di-tert-butyl dicarbonate. youtube.com This protecting group can then be removed later in the synthetic sequence under specific conditions, for example, through acid-mediated deprotection. nih.gov While not always explicitly detailed in the direct synthesis of this compound, the principles of protecting group chemistry are a fundamental tool in the synthesis of more complex benzimidazole derivatives and could be applied to achieve specific synthetic goals. nih.govuc.pt

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" methods for chemical synthesis, and the production of benzimidazole derivatives is no exception. sphinxsai.comchemmethod.com Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. sphinxsai.com

For benzimidazole synthesis, green approaches include:

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and environmental impact. sphinxsai.com

Use of Green Catalysts: Employing recyclable and non-toxic catalysts, such as certain supported metal nanoparticles, aligns with green chemistry principles. nih.govrsc.orgsphinxsai.com Gold nanoparticles supported on chitosan, a biodegradable polymer derived from shrimp shells, are an example of a greener catalyst system. nih.govrsc.org

Use of Greener Solvents: When solvents are necessary, the use of more environmentally benign options like water or recyclable solvents such as xylene is preferred. patsnap.comsphinxsai.com In some patented methods for this compound synthesis, xylene is used as a solvent in the condensation step, and it is recovered and reused, which is a step towards a greener process. patsnap.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. sphinxsai.comchemmethod.com

Solvent-Free Methods

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify work-up procedures, and often lower costs. For the synthesis of the benzimidazolone core, several solvent-free approaches have been developed that can be applied to the production of 5-methyl-2-benzimidazolone, the precursor to the target compound.

One effective method involves the direct condensation of an o-phenylenediamine (B120857), such as 3,4-diaminotoluene, with urea or other reagents by simple grinding and heating. umich.eduresearchgate.net In this approach, the reactants are thoroughly mixed in a mortar and pestle until a melt forms, and then heated to temperatures around 140°C. This technique has demonstrated good to excellent yields for various benzimidazole derivatives. umich.edu

Another prominent solvent-free technique is mechanochemistry, specifically ball milling. This method uses mechanical force to induce chemical reactions in the solid state, eliminating the need for bulk solvents. The reaction of o-phenylenediamine with urea can be efficiently carried out in a ball mill, with parameters such as milling frequency and time being optimized to achieve high yields. mdpi.com Research on the synthesis of benzimidazol-2-one (B1210169) has shown that milling for one hour at a frequency of 20 Hz can result in product yields of up to 95%. mdpi.com These solid-state methods offer a compelling, environmentally friendly alternative to traditional solvent-based syntheses.

Table 1: Comparison of Solvent-Free Synthesis Parameters for Benzimidazole Derivatives

| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grinding and Heating | o-phenylenediamine, Acetic Acid | 140°C | Not Specified | Good | umich.edu |

| Grinding and Heating | 4-methyl-o-phenylenediamine, Carbon Disulfide | 1 hour | 1 hour | 80 | umich.edu |

| Ball Milling | o-phenylenediamine, Benzoic Acid | 20 Hz frequency | 1 hour | ~95 | mdpi.com |

| Ball Milling | o-phenylenediamine, Urea | 20 Hz frequency | 1 hour | 64-97 | mdpi.com |

Catalyst-Free or Organocatalytic Syntheses

The development of catalyst-free and organocatalytic methods is driven by the need to avoid the cost, toxicity, and potential product contamination associated with metal catalysts. In the synthesis of this compound, the initial condensation of 3,4-diaminotoluene with urea can often be achieved under high temperatures without the need for a specific catalyst, relying on thermal induction alone. organic-chemistry.org

The most critical step where catalysis is typically employed is the reduction of the intermediate, 5-nitro-6-methylbenzimidazolone, to the final amino product. While traditionally performed with metal catalysts like Raney Nickel or Palladium on carbon (Pd/C), several alternatives exist. google.com A common non-catalytic (in the modern sense) approach is the use of iron powder in an acidic medium (e.g., an ethanol-water system), which serves as a stoichiometric reducing agent. This method, while robust, generates significant iron sludge waste. A patent for the synthesis of this compound reports an iron powder reduction yield of 89.2%. google.com

The field of organocatalysis offers more advanced, metal-free alternatives. For the reduction of nitroarenes, organocatalysts such as chiral thioureas, in conjunction with a stoichiometric reductant like Hantzsch ester, have been explored. unimi.it These systems can achieve high enantioselectivity in asymmetric reductions, although their application to substrates like 5-nitro-6-methylbenzimidazolone is still an emerging area of research. Another approach involves the use of trichlorosilane, a metal-free reducing agent, for the selective deoxygenation of nitro groups. unimi.it These methods represent a frontier in producing the target compound with higher purity and reduced environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. By utilizing microwave energy to directly and efficiently heat the reaction mixture, this technology can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.gov

While specific literature on the microwave-assisted synthesis of this compound is limited, the principles can be applied to its synthetic pathway. For instance, the synthesis of various benzimidazole derivatives has been successfully demonstrated using microwave irradiation, showing significant rate enhancements compared to conventional heating. nih.govnih.gov In one study, a three-component reaction to form thiazolopyrimidine derivatives saw reaction times drop from 48 hours under conventional reflux to just 30 minutes under microwave heating at 80°C, with the yield increasing from 30% to quantitative amounts. clockss.org It is highly probable that the condensation and reduction steps in the synthesis of this compound could be similarly optimized, leading to a more rapid and efficient manufacturing process.

Table 2: Conventional vs. Microwave-Assisted Synthesis of Heterocyclic Compounds

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazolopyrimidine Synthesis | Conventional Heating | 48 hours | ~30 | clockss.org |

| Microwave-Assisted | 30 minutes | Quantitative | clockss.org | |

| Benzimidazole Derivative Synthesis | Conventional Heating | Several hours | Varies | nih.gov |

| Microwave-Assisted | Minutes | Improved | nih.gov |

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability. doaj.org These benefits are particularly relevant for the industrial production of fine chemicals like this compound.

The synthesis of the benzimidazol-2-one scaffold has been successfully translated to a continuous flow process. In one example, o-phenylenediamine was reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a flow reactor. doaj.org Through optimization using Design of Experiment (DoE), a robust protocol was established that allowed for multi-gram scale production with high yield and purity. doaj.org Similarly, the synthesis of other benzimidazole derivatives has been achieved in integrated continuous flow systems, demonstrating the versatility of this technology. acs.org

Adapting the multi-step synthesis of this compound to a continuous flow setup could involve a "telescoped" sequence, where the product of one reactor flows directly into the next for the subsequent reaction step (e.g., condensation followed by nitration and then reduction). This approach minimizes manual handling, reduces solvent usage, and allows for precise control over reaction parameters, ultimately leading to a more efficient and consistent manufacturing process. acs.org

Chemical Reactivity and Functionalization of 5 Amino 6 Methyl 2 Benzimidazolone

Reactivity of the Benzimidazolone Ring System

The benzimidazolone core, a bicyclic entity composed of a fused benzene (B151609) and imidazole (B134444) ring, exhibits a unique reactivity profile.

Electrophilic Aromatic Substitution (EAS) on the Benzene Moiety

The benzene portion of the benzimidazolone ring is susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are significantly influenced by the activating effects of the amino (-NH₂) and methyl (-CH₃) groups already present on the ring. Both the amino and methyl groups are electron-donating groups, which increase the electron density of the benzene ring, thereby activating it towards electrophilic attack. studymind.co.ukmsu.eduma.edulibretexts.org This enhanced nucleophilicity makes the ring more reactive than unsubstituted benzene.

These activating groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. studymind.co.uklibretexts.org Given the substitution pattern of 5-amino-6-methyl-2-benzimidazolone, the potential sites for further substitution are the C4 and C7 positions. The steric hindrance from the adjacent methyl group might influence the substitution pattern. A key example of an electrophilic aromatic substitution in the synthesis of this compound's precursor is the nitration of 5-methylbenzimidazolone to yield 5-nitro-6-methylbenzimidazolone. dissertationtopic.netgoogle.comgoogle.com This reaction is typically carried out using nitric acid in a suitable solvent system. google.com

Table 1: Influence of Substituents on EAS Reactivity of the Benzene Moiety

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

| Amino (-NH₂) | 5 | Electron-donating (by resonance) | Activating | Ortho, Para |

| Methyl (-CH₃) | 6 | Electron-donating (by induction) | Activating | Ortho, Para |

| Imidazolone (B8795221) Ring | - | Can be activating or deactivating depending on the reaction conditions | Modulates overall reactivity | Influences regioselectivity |

Nucleophilic Attack on the Carbonyl Group

The carbonyl group (C=O) within the imidazolone ring is an electrophilic center and can be subject to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The polarization of the carbon-oxygen double bond renders the carbon atom partially positive and thus susceptible to attack by electron-rich species. chemistrysteps.comacademie-sciences.fr However, the carbonyl group in the benzimidazolone system is part of a cyclic urea (B33335) (amide-like) structure. The lone pairs of the adjacent nitrogen atoms can be delocalized into the carbonyl group, which reduces its electrophilicity compared to a simple ketone.

While direct nucleophilic addition to the carbonyl of this compound is not extensively documented, related reactions on similar heterocyclic systems demonstrate this principle. For instance, the formation of benzimidazolone derivatives can occur through the intramolecular nucleophilic attack of an amino group on a carbonyl group in a different part of a precursor molecule. rsc.org The reactivity of the carbonyl group can be enhanced under acidic conditions, where protonation of the carbonyl oxygen increases the positive charge on the carbon atom, making it more susceptible to attack by weak nucleophiles. chemistrysteps.com

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the imidazolone ring are nucleophilic and can participate in N-alkylation and N-acylation reactions. These reactions typically involve the substitution of the hydrogen atoms on one or both nitrogen atoms with alkyl or acyl groups, respectively. The reaction of benzimidazoles with alkyl halides in the presence of a base is a common method for N-alkylation. researchgate.net Similarly, N-acylation can be achieved using acyl chlorides or anhydrides. scielo.brrsc.orgorganic-chemistry.org The regioselectivity of these reactions (i.e., which nitrogen atom is substituted) can be influenced by the reaction conditions and the steric and electronic nature of the substituents on the benzimidazolone ring.

Reactions Involving the Amino Group

The primary amino group at the C5 position is a key site for the functionalization of this compound.

Amidation and Sulfonamidation

The amino group can readily undergo acylation to form amides or react with sulfonyl chlorides to yield sulfonamides. The synthesis of sulfonamide derivatives from aromatic amines is a well-established transformation in organic chemistry. nih.govnih.gov This reaction typically involves the treatment of the amine with a sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting sulfonamides are an important class of compounds with various applications.

Table 2: General Scheme for Sulfonamidation

| Reactant 1 | Reactant 2 | Product |

| This compound | Ar-SO₂Cl (An arylsulfonyl chloride) | 5-(Arylsulfonamido)-6-methyl-2-benzimidazolone |

| This compound | R-SO₂Cl (An alkylsulfonyl chloride) | 5-(Alkylsulfonamido)-6-methyl-2-benzimidazolone |

Diazotization and Coupling Reactions (e.g., for pigment synthesis)

One of the most significant reactions of the this compound is the diazotization of its primary amino group, followed by an azo coupling reaction. This sequence is fundamental to its use as an intermediate in the synthesis of high-performance azo pigments. dissertationtopic.netamoghchemicals.inscbt.com

The diazotization step involves treating the amino group with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. unb.ca This diazonium salt is generally unstable and is used immediately in the subsequent coupling reaction.

The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling component, such as a phenol, a naphthol, or an active methylene (B1212753) compound, to form a stable azo compound, which is often a highly colored pigment. unb.caresearchgate.netresearchgate.netuobaghdad.edu.iq A notable example is the synthesis of C.I. Pigment Orange 64, where the diazonium salt of this compound is coupled with barbituric acid. dissertationtopic.net

Table 3: Synthesis of C.I. Pigment Orange 64

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Diazotization | This compound | NaNO₂, HCl (aq) | 6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-diazonium chloride |

| 2. Azo Coupling | 6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-diazonium chloride, Barbituric acid | Base | C.I. Pigment Orange 64 |

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, typically involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For this compound, this reaction would provide a direct route to N-alkylated or N-arylated derivatives at the 5-amino position.

The process is generally understood to proceed via the initial formation of a Schiff base (imine) intermediate through the condensation of the primary amine with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity.

While specific examples of reductive amination starting with this compound are not readily found in the literature, the synthesis of the parent compound itself involves a reduction step. In a common synthetic route, a nitro group at the 5-position is reduced to the primary amine. arabjchem.orggoogle.comgoogle.com This transformation is a form of reductive amination where the nitro group is the precursor to the amine. For instance, a patented method describes the reduction of 5-nitro-6-methylbenzimidazolone using iron powder in an ethanol-water system with a yield of 89.2%, or through catalytic hydrogenation with Raney nickel or palladium on carbon, achieving yields of up to 91.8%. google.com

The general applicability of reductive amination to aromatic amines suggests that this compound would readily react with various aldehydes and ketones to yield a diverse library of N-substituted derivatives. The reaction conditions would likely be mild, preserving the core benzimidazolone structure.

Formation of Schiff Bases

The condensation of primary amines with aldehydes or ketones to form Schiff bases, or imines, is a fundamental reaction in organic chemistry. researchgate.net These compounds, characterized by the C=N double bond, are valuable intermediates in synthesis and have been explored for a range of biological activities. google.comyoutube.com

The reaction of this compound with an aldehyde or ketone would proceed via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding Schiff base. This reaction is typically catalyzed by an acid or base and often involves the removal of water to drive the equilibrium towards the product.

Although direct studies on this compound are scarce, research on other aminobenzimidazole derivatives demonstrates their propensity to form Schiff bases. For example, 2-aminobenzimidazole (B67599) has been condensed with various substituted aldehydes, such as 5-methyl-thiophene-2-carboxaldehyde, to produce the corresponding Schiff bases. youtube.com In another study, N-substituted 2-aminobenzimidazoles were reacted with substituted benzaldehydes to afford a series of novel Schiff bases. google.com These reactions are typically carried out in solvents like ethanol (B145695) or methanol (B129727), sometimes with the addition of a catalytic amount of acetic acid. researchgate.net

Based on these precedents, it can be confidently predicted that this compound would react with a wide array of carbonyl compounds to form the corresponding 5-(alkylideneamino)- or 5-(arylideneamino)-6-methyl-2-benzimidazolones.

Reactions Involving the Methyl Group

The methyl group attached to the benzene ring at the 6-position offers another handle for the functionalization of this compound. Reactions at this benzylic position can lead to a variety of derivatives with modified properties.

Oxidation Reactions

The oxidation of alkyl side chains on aromatic rings is a common transformation, typically leading to carboxylic acids. The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or cation, which is resonance-stabilized by the aromatic ring. libretexts.orgalmerja.compearson.com

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly employed for this purpose. libretexts.orgpearson.com The reaction generally requires the presence of at least one hydrogen atom on the benzylic carbon. Given that the methyl group in this compound has three benzylic hydrogens, it is expected to be readily oxidized.

The expected product of the vigorous oxidation of this compound would be 5-amino-2-oxo-2,3-dihydro-1H-benzimidazole-6-carboxylic acid. However, the presence of the electron-donating amino group and the imidazolone ring might influence the reaction conditions required and the potential for side reactions. No specific studies detailing the oxidation of the methyl group of this compound have been found.

Halogenation at the Methyl Group

Halogenation of the methyl group on an aromatic ring, known as side-chain or benzylic halogenation, typically proceeds via a free radical mechanism. pearson.comyoutube.com This reaction is usually initiated by UV light or a radical initiator and involves the use of reagents like N-bromosuccinimide (NBS) for bromination or sulfuryl chloride (SO₂Cl₂) for chlorination.

The stability of the intermediate benzylic radical makes this position highly selective for halogenation over other positions on the alkyl chain or the aromatic ring itself under radical conditions. The reaction of this compound with a suitable halogenating agent under radical conditions would be expected to yield the corresponding 6-(halomethyl) derivative. Further halogenation could also occur to give di- and tri-halomethyl compounds.

While this reactivity is well-established for many toluene (B28343) derivatives, specific examples for this compound are not documented in the available literature. The reaction conditions would need to be carefully chosen to avoid competing electrophilic aromatic substitution on the electron-rich benzene ring.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies provide fundamental insights into reaction pathways, intermediates, and transition states, which are crucial for optimizing reaction conditions and designing new synthetic routes. Unfortunately, there is a lack of specific mechanistic studies for the aforementioned transformations of this compound in the scientific literature.

However, the mechanisms of these reactions are generally well-understood from studies on analogous systems:

Reductive Amination: The mechanism involves the reversible formation of a hemiaminal, followed by dehydration to an iminium ion (from a ketone) or a Schiff base (from an aldehyde). The hydride reagent then irreversibly reduces the C=N bond.

Schiff Base Formation: This is a nucleophilic addition-elimination reaction. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate that undergoes proton transfer to yield a neutral carbinolamine. Acid catalysis facilitates the protonation of the hydroxyl group, which then leaves as water to form the imine.

Benzylic Oxidation: The exact mechanism can be complex and dependent on the oxidizing agent used. With permanganate, it is thought to involve the initial abstraction of a benzylic hydrogen to form a benzylic radical, which is then further oxidized.

Benzylic Halogenation: This proceeds via a classic free radical chain reaction involving initiation (homolytic cleavage of the halogen source), propagation (abstraction of a benzylic hydrogen by a halogen radical to form a resonance-stabilized benzylic radical, which then reacts with a halogen molecule), and termination steps.

Further experimental and computational studies would be necessary to elucidate the specific mechanistic details for the reactions of this compound and to understand the electronic and steric effects of the benzimidazolone moiety on these transformations.

Derivatives and Analogs of 5 Amino 6 Methyl 2 Benzimidazolone

Structural Classification of Derivatives

The modification of the 5-Amino-6-methyl-2-benzimidazolone core structure has led to a wide array of derivatives. These can be broadly categorized based on the site of substitution.

N-Substituted Derivatives

Derivatives of this compound can be synthesized through substitution at the nitrogen atoms of the imidazole (B134444) ring. tsijournals.com The process often involves reacting the parent compound with various functionalized halides in a basic medium. tsijournals.com The use of dihalogenated compounds can even lead to the duplication of the benzimidazolone molecule. tsijournals.com

The synthesis of N-substituted benzimidazole (B57391) derivatives can be achieved through several methods. One common approach is the reaction of the benzimidazole scaffold with functionalized halides in a basic medium. tsijournals.com For instance, the methylation of 2-mercaptobenzimidazole (B194830) and its 5-nitro derivative can be accomplished using methyl iodide in ethanol (B145695). tsijournals.com Another method involves the condensation reaction between an ortho-phenylenediamine, such as 4-nitroorthophenylenediamine, and a reagent like ethyl formate (B1220265) in the presence of an acid. tsijournals.com

Furthermore, N-alkyl substituted benzimidazoquinazolinones have been synthesized by reacting 3-(2-aminophenyl)quinazolin-4(3H)-one with various aliphatic and substituted bromides. nih.gov This reaction is typically catalyzed by a copper salt and a ligand in the presence of a base. nih.gov The scope of this reaction is broad, accommodating different chain lengths and functional groups on the bromide. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Class |

| This compound | Functionalized Halides | Basic Medium | N-Substituted Benzimidazolones |

| 3-(2-aminophenyl)quinazolin-4(3H)-one | Aliphatic/Substituted Bromides | Cu(OAc)2·H2O, 1,10-phenanthroline, K3PO4 | N-Alkyl Benzimidazoquinazolinones |

Benzene (B151609) Ring Substituted Analogs

Substitution on the benzene ring of the benzimidazolone core provides another avenue for creating diverse analogs. The positions and types of substituents on the benzene ring can significantly influence the properties of the resulting compounds. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic and steric characteristics of the molecule. acs.org

The synthesis of these analogs often begins with appropriately substituted o-phenylenediamines. For instance, reacting various substituted o-phenylenediamines with aromatic or pseudoaromatic aldehydes can yield a range of diversely substituted benzimidazoles. acs.org A common catalytic system for this condensation is sodium metabisulfite (B1197395) in N,N-dimethylformamide (DMF). acs.org

| Starting Material | Reagent | Key Features of Analogs |

| Substituted o-phenylenediamines | Aromatic/Pseudoaromatic Aldehydes | Varied substitution patterns on the benzene ring |

| 4-bromo-1,2-diaminobenzene | 2-nitrobenzaldehyde | Halogenated benzimidazole core for further derivatization |

Combinatorial Derivatization

Combinatorial chemistry approaches can be employed to generate large libraries of this compound derivatives. This strategy involves the systematic and repetitive covalent connection of a set of different "building blocks" to a molecular scaffold. While specific examples for this compound are not detailed in the provided search results, the synthesis of various substituted benzimidazoles points to the potential for combinatorial approaches. acs.orgnih.gov By varying the o-phenylenediamine (B120857) and aldehyde starting materials, a diverse library of compounds with different substitutions on both the benzene and imidazole rings could be created.

Synthesis of Specific Derivative Classes

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of more complex chemical structures, including heterocyclic fused systems and polymeric materials.

Synthesis of Heterocyclic Fused Systems (e.g., pyrazole (B372694) benzimidazolone derivatives)

The fusion of a pyrazole ring to the benzimidazolone core results in hybrid compounds with unique properties. A general three-step synthesis for pyrazole benzimidazolone derivatives has been described. nih.gov The process starts with the N-alkylation of a benzimidazolone with propargyl bromide or allyl bromide. nih.gov The resulting N-propargyl or N-allyl benzimidazolone then undergoes a 1,3-dipolar cycloaddition reaction with N-aryl-C-ethoxycarbonylnitrilimine precursors to yield the final pyrazolyl-benzimidazolone derivatives. nih.gov

Another approach to synthesizing benzimidazole-pyrazole hybrids involves the reaction of 2-acetylbenzimidazole (B97921) with substituted aromatic aldehydes to form chalcone (B49325) intermediates. nih.gov These chalcones can then be reacted with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to form the pyrazole ring. nih.gov

| Starting Benzimidazolone | Reagent 1 | Reagent 2 | Product |

| Benzimidazolone | Propargyl bromide or Allyl bromide | N-aryl-C-ethoxycarbonylnitrilimine | Pyrazolyl-benzimidazolone |

| 2-Acetylbenzimidazole | Substituted aromatic aldehyde | Phenylhydrazine or Thiosemicarbazide | Pyrazole-substituted benzimidazole |

Synthesis of Polymeric Derivatives (e.g., poly(ether ether ketone)s containing benzimidazolone units)

The incorporation of the benzimidazolone moiety into polymer backbones can enhance their thermal and mechanical properties. A series of novel poly(ether ether ketone)s containing benzimidazolone groups (PNBEEKs) have been synthesized. springerprofessional.dersc.org This synthesis involves the polycondensation of an aromatic bisphenol containing a benzimidazole unit with a mixture of sulfonated and non-sulfonated difluorobenzophenones. polymer.cn

Another example is the synthesis of wholly aromatic polyketones with benzimidazolone units in the main chain via N–C coupling polycondensation. rsc.org The rigidity of the benzimidazolone unit contributes to the enhanced thermal stability of these polymers. rsc.org Furthermore, sulfonated poly(ether ketone/ether benzimidazole) copolymers have been prepared through a multi-stage polycondensation process, leading to materials with potential applications in fuel cells. mdpi.com

| Monomer 1 | Monomer 2 | Polymer Type | Key Property |

| Aromatic bisphenol with benzimidazole | Sulfonated and non-sulfonated difluorobenzophenones | Poly(ether ether ketone) (PNBEEK) | Controlled structure |

| Benzimidazolone-containing monomer | Difunctional monomer | Wholly aromatic polyketone | High thermal stability |

| Sulfonated monomer and tetramine (B166960) monomer | Dihalide monomer | Sulfonated poly(ether ketone/ether benzimidazole) | Ion exchange capacity |

Structure-Reactivity Relationships within Derivative Series

The chemical reactivity and biological activity of this compound derivatives are intrinsically linked to the nature and position of substituent groups on the benzimidazolone core. nih.gov Scientific investigations into structure-activity relationships (SAR) reveal that modifications at the N1, C2, C5, and C6 positions significantly influence the compound's properties. nih.govnih.gov

The reactivity of the benzimidazolone scaffold is a key factor in its synthesis and functionalization. For instance, the reaction of 1,1'-carbonyldiimidazole (B1668759) (CDI) with substituted anilines demonstrates a preference for intramolecular ring formation to create a substituted benzimidazolone when a monosubstituted aniline (B41778) is used. koreascience.krkoreascience.kr In contrast, a doubly N-substituted aniline tends to form a urea (B33335) compound, highlighting the influence of substitution on the precursor's reactivity. koreascience.krkoreascience.kr Palladium-catalyzed cross-coupling reactions have also proven effective for the functionalization of the less reactive 5(6) position of the benzimidazole ring. nih.gov Furthermore, a regioselective method for synthesizing benzimidazolones has been developed using a single palladium catalyst that facilitates a cascade of two distinct C-N bond-forming processes. nih.govacs.org This method allows for the predictable formation of complex heterocycles from simple starting materials. nih.govacs.org

The electronic properties of substituents play a crucial role in defining the reactivity and potential applications of these derivatives. For example, in the context of antibacterial activity, compounds bearing electron-withdrawing moieties have been observed to exhibit better efficacy. researchgate.net Conversely, for antifungal applications, derivatives with electron-donating groups tend to show more significant activity. researchgate.net The chemical stability of these compounds, a key aspect of their reactivity, has been correlated with their electronic structure. mdpi.com A larger HOMO-LUMO energy gap and greater chemical hardness are indicative of a more stable, less reactive molecule. mdpi.com

Systematic studies have elucidated specific structure-activity relationships for various biological targets:

Anti-inflammatory Activity: The substitution pattern on the benzimidazole ring is a major determinant of anti-inflammatory effects. nih.govnih.gov For example, the introduction of a trifluoroethane group at the C2-position of a benzimidazole derivative resulted in enhanced CCR3 receptor inhibition. nih.gov Similarly, specific substitutions can direct the molecule's activity towards different targets; a C2 diarylamine and C3 carboxamide substitution leads to bradykinin (B550075) receptor antagonism. nih.gov

Antiparasitic and Antimicrobial Activity: The benzimidazole core is a recognized pharmacophore in the development of antiparasitic drugs. mdpi.com In a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, designed as benznidazole (B1666585) analogues, the derivatives showed promising activity against various protozoa. mdpi.com The position of substituents can be critical; for instance, substitution with hydrazide derivatives at the C-2 position has been shown to result in broad-spectrum antibacterial and antifungal activity. researchgate.net

Photoprotective Properties: The substituents at both the C2 and C5 positions of the benzimidazole ring affect its ability to protect against UV radiation. mdpi.com A study on benzimidazole derivatives with different heterocycles at position 2 and various substituents at position 5 established a clear structure-activity relationship for the group at the 5-position, with the order of efficacy being -H > -COOH > -SO₃H. mdpi.com

The following tables summarize some of the key research findings on the structure-reactivity relationships of benzimidazolone derivatives.

Table 1: Influence of Substituents on Biological Activity

| Position of Substitution | Substituent Type | Resulting Activity/Property | Reference |

|---|---|---|---|

| C2 | Trifluoroethane | Enhanced CCR3 receptor inhibition | nih.gov |

| C2 | Diayrlamine (with C3 carboxamide) | Bradykinin receptor antagonism | nih.gov |

| C2 | Hydrazide derivatives | Broad-spectrum antibacterial and antifungal activity | researchgate.net |

| C5 | Hydrogen (-H) | Higher photoprotective activity compared to -COOH and -SO₃H | mdpi.com |

| C5 | Carboxylic acid (-COOH) | Moderate photoprotective activity | mdpi.com |

| C5 | Sulfonic acid (-SO₃H) | Lower photoprotective activity compared to -H and -COOH | mdpi.com |

| General | Electron-withdrawing groups | Enhanced antibacterial activity | researchgate.net |

| General | Electron-donating groups | Enhanced antifungal activity | researchgate.net |

Table 2: Relationship Between Electronic Properties and Chemical Reactivity of 4,6-Dinitrobenzimidazol-2-one Derivatives

| Property | Relationship to Reactivity | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | A larger gap suggests a more stable electronic structure and lower reactivity. | mdpi.com |

| Chemical Hardness | A higher value indicates greater stability and lower reactivity. | mdpi.com |

| Chemical Softness | Inversely related to hardness; higher softness implies a greater propensity for degradation. | mdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1'-carbonyldiimidazole |

| 5-methyl benzimidazolone |

| 5-nitro-6-methyl benzimidazolone |

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides |

| Benznidazole |

| 4,6-dinitrobenzimidazol-2-one |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 5 Amino 6 Methyl 2 Benzimidazolone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 5-Amino-6-methyl-2-benzimidazolone, various NMR experiments are employed to ascertain its precise structure.

1D NMR (¹H, ¹³C) for Structural Connectivity Analysis

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is the first step in the structural analysis of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the amine (NH₂) protons, the methyl (CH₃) protons, and the two N-H protons of the imidazolone (B8795221) ring. The chemical shifts (δ) of the aromatic protons would be in the downfield region (typically 6.5-8.0 ppm), and their splitting patterns would help determine their relative positions on the benzene (B151609) ring. The methyl group protons would appear as a singlet in the upfield region, while the amine and amide protons would likely appear as broad singlets, the positions of which can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the imidazolone ring (typically in the range of 150-170 ppm), the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons would provide further confirmation of the substitution pattern on the benzene ring.

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~155.0 |

| C4 | Aromatic Proton | Aromatic Carbon |

| C5 | Aromatic Proton | Aromatic Carbon |

| C6 | - | Aromatic Carbon |

| C7 | Aromatic Proton | Aromatic Carbon |

| C3a | - | Aromatic Carbon |

| C7a | - | Aromatic Carbon |

| CH₃ | ~2.1 | ~16.0 |

| NH₂ | Broad Singlet | - |

| NH (ring) | Broad Singlet | - |

Note: The exact chemical shifts of the aromatic protons and carbons are highly dependent on the electronic effects of the amino and methyl substituents and the tautomeric form of the benzimidazolone ring.

2D NMR (COSY, HSQC, HMBC, NOESY) for Complex Structure Elucidation

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the entire molecular framework. For example, it would show correlations from the methyl protons to the C5, C6, and C7 carbons, and from the aromatic protons to neighboring quaternary carbons, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of their bonding connectivity. This would be useful in confirming the spatial proximity of the methyl group to the adjacent aromatic proton.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is particularly valuable for studying the structure and dynamics of molecules in their solid form, where tautomerism and intermolecular interactions, such as hydrogen bonding, can be investigated. avantorsciences.com For this compound, ssNMR could provide insights into:

Tautomeric Forms: In the solid state, the proton exchange that often averages signals in solution NMR can be slowed or stopped, allowing for the identification of the specific tautomeric form present in the crystal lattice. avantorsciences.com

Polymorphism: Different crystalline forms (polymorphs) of the compound would exhibit distinct ssNMR spectra, making it a powerful tool for polymorph identification and characterization.

Intermolecular Interactions: ssNMR can probe the hydrogen bonding network within the crystal structure, which is crucial for understanding the packing and physical properties of the solid material.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₈H₉N₃O), the calculated exact mass of the neutral molecule is 163.0746 g/mol . nih.gov HRMS would be used to experimentally confirm this elemental composition by observing the protonated molecule [M+H]⁺ at an m/z that corresponds to this formula with high accuracy.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₈H₉N₃O + H]⁺ | 164.0824 |

The experimental measurement of the m/z value with a very small error (typically < 5 ppm) relative to the calculated value would provide strong evidence for the assigned elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure.

Plausible Fragmentation Pathways:

While specific MS/MS data is not available, based on the structure of this compound and the known fragmentation of similar compounds, several fragmentation pathways can be postulated:

Loss of CO: A common fragmentation for urea-containing cyclic systems is the loss of a neutral carbon monoxide molecule.

Loss of NH₃: The amino group could be lost as ammonia.

Cleavage of the Imidazole (B134444) Ring: The five-membered ring could undergo cleavage, leading to characteristic fragment ions.

Loss of a Methyl Radical: The methyl group could be lost as a radical.

The analysis of these fragmentation pathways is crucial for confirming the structure and can also be used to differentiate between isomers that might have the same elemental formula but different arrangements of atoms. For example, an isomer with the methyl group at a different position on the benzene ring would likely produce a different MS/MS fragmentation pattern. Studies on related aminobenzimidazoles have shown that fragmentation analysis is a powerful tool for identifying metabolites where substitutions have occurred on the ring system. sigmaaldrich.com

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). nih.gov This method provides an additional dimension of separation, enabling the differentiation of isomers (constitutional, conformational, and stereoisomers) that are indistinguishable by mass spectrometry alone. nih.govyoutube.com For a molecule like this compound, IM-MS offers the potential to explore its gas-phase conformational landscape.

The technique measures the collision cross-section (CCS) of an ion, which is an effective area representing the ion's orientationally averaged shape as it drifts through a gas-filled chamber under the influence of a weak electric field. nih.gov Different conformers of the same molecule, having distinct three-dimensional structures, will exhibit different CCS values. This allows for their separation and individual characterization.

While specific experimental IM-MS data for this compound is not extensively documented in publicly available literature, the application of this technique would be invaluable. It could be used to:

Separate and Identify Isomers: Distinguish this compound from other structural isomers that share the same exact mass.

Characterize Conformational Flexibility: Identify the presence of different stable conformers in the gas phase. The flexibility of the amino group and potential tautomerism of the benzimidazolone ring could give rise to multiple conformations.

Provide Structural Data for Modeling: Experimentally determined CCS values can be compared with theoretical values calculated for computationally modeled structures. This comparison helps to validate the predicted lowest-energy conformations of the molecule. acs.org

The coupling of IM-MS with techniques like tandem mass spectrometry (MS/MS) would further allow for the fragmentation analysis of each separated conformer, providing deeper structural insights. youtube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular structure of this compound. These methods are based on the principle that chemical bonds and functional groups vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum provides a "fingerprint" unique to the compound. For this compound, IR spectroscopy is used to confirm the presence of its key functional groups. Studies involving the inclusion complex of this molecule with cyclodextrins have utilized FT-IR to confirm the interaction and complex formation. researchgate.netsciencechina.cnresearchgate.net The technique is also applied in monitoring the degradation of the compound in environmental studies. ulpgc.esuniv-lorraine.fr

The characteristic vibrational frequencies for this compound can be predicted based on its structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400 - 3200 | 3400 - 3200 |

| N-H (Amide/Lactam) | Stretch | 3300 - 3100 | 3300 - 3100 |

| C-H (Aromatic) | Stretch | 3100 - 3000 | 3100 - 3000 |

| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2975 - 2860 | 2975 - 2860 |

| C=O (Lactam) | Stretch | 1700 - 1660 | 1700 - 1660 |

| C=C (Aromatic) | Ring Stretch | 1620 - 1450 | 1620 - 1450 |

| N-H (Amine) | Scissoring/Bending | 1650 - 1580 | Weak |

| C-N | Stretch | 1350 - 1200 | 1350 - 1200 |

Note: These are approximate ranges and can be influenced by hydrogen bonding, solid-state effects, and conjugation.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to map the precise location of each atom in the molecule and within the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and torsion angles, which together define the molecule's absolute conformation. researchgate.netgoogle.com

For this compound, X-ray crystallography can elucidate:

Molecular Conformation: The exact spatial arrangement of the amino and methyl groups relative to the benzimidazolone ring system. scilit.com

Planarity: The degree of planarity of the fused bicyclic benzimidazolone core. researchgate.net

Intermolecular Interactions: The nature and geometry of hydrogen bonds formed by the amine (-NH₂) and amide (-NH-) groups, as well as π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the crystal packing and the material's physical properties. google.comscilit.com

Absolute Stereochemistry: While the parent molecule is achiral, this technique is essential for determining the absolute configuration of any chiral derivatives or co-crystals.

Studies on the inclusion complexes of this compound with cyclodextrins have employed X-ray diffraction to confirm the structure of the solid complex, demonstrating the technique's applicability to this molecule. researchgate.netreddit.com Analysis of related benzimidazole (B57391) derivatives shows that the core is often planar or nearly planar, with the crystal structure stabilized by a network of hydrogen bonds and π-π interactions. researchgate.netscilit.com

| Parameter | Information Provided by X-ray Crystallography |

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Exact distances between bonded atoms and angles between bonds. |

| Torsion Angles | Defines the conformation around rotatable bonds. |

| Hydrogen Bonding | Identifies donor-acceptor distances and angles for hydrogen bonds. |

| Crystal Packing | Describes how molecules are arranged in the crystal. |

Other Advanced Characterization Techniques (e.g., TGA, BET, XRD for material properties)

Beyond molecular structure, the bulk material properties of this compound are critical for its handling, formulation, and stability. Several advanced techniques are used for this characterization.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability of the compound, identifying decomposition temperatures, and quantifying residual solvents or water. researchgate.netafwasa.org Studies involving the degradation of this compound or its inclusion complexes have utilized TGA. sciencechina.cnresearchgate.nettandfonline.com A typical TGA curve would show a stable mass up to a certain temperature, followed by a sharp decrease in mass upon decomposition.

Brunauer-Emmett-Teller (BET) Analysis: BET analysis is a method used to determine the specific surface area of a solid material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. While not commonly applied to dense crystalline powders, it would be a critical characterization technique if this compound were prepared as a porous material or formulated with high-surface-area excipients, as this property influences dissolution rates and reactivity.

X-ray Powder Diffraction (XRD): Unlike single-crystal X-ray crystallography, XRD is performed on a polycrystalline powder. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. e-tarjome.comdntb.gov.ua XRD is routinely used to:

Confirm the identity and phase purity of a synthesized batch. measurlabs.com

Identify the presence of different polymorphs (different crystal structures of the same molecule).

Determine the degree of crystallinity in a sample.

Analyze the composition of mixtures. The analysis of this compound by powder XRD has been reported in studies of its inclusion complexes and in the characterization of materials for its degradation. researchgate.nettandfonline.com

| Technique | Abbreviation | Primary Information Obtained | Relevance to this compound |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature, residual solvent/water content. | Assesses thermal stability for processing and storage. scispace.com |

| Brunauer-Emmett-Teller Analysis | BET | Specific surface area, porosity. | Important for dissolution and reactivity of porous formulations. |

| X-ray Powder Diffraction | XRD | Crystalline phase identification, polymorphism, purity, degree of crystallinity. | Quality control, identification of crystalline form, ensuring batch consistency. science.gov |

Computational and Theoretical Studies of 5 Amino 6 Methyl 2 Benzimidazolone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 5-Amino-6-methyl-2-benzimidazolone. These calculations provide insights into the molecule's preferred three-dimensional arrangement, its electronic nature, and how it interacts with electromagnetic radiation.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Below is an illustrative table of what typical optimized geometric parameters for a benzimidazole (B57391) ring system might look like, based on general knowledge of similar structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| N-C(imidazole) | ~1.38 Å | |

| C-C(benzene) | ~1.40 Å | |

| C-N(amino) | ~1.40 Å | |

| Bond Angle | N-C-N(imidazole) | ~108° |

| C-N-C(imidazole) | ~109° | |

| H-N-H(amino) | ~112° |

This table is illustrative and does not represent experimentally verified data for this compound.

The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

DFT calculations at the B3LYP/6-31G(d,p) level are commonly used to determine the energies of these frontier orbitals. For this compound, the presence of the electron-donating amino and methyl groups is expected to raise the energy of the HOMO, making it a better electron donor. The benzimidazolone ring itself has a complex electronic structure with both electron-donating and electron-withdrawing characteristics.

A study on the inclusion complex of this compound with cyclodextrins utilized DFT calculations to determine the HOMO-LUMO energy gap, highlighting the feasibility of the interaction. nih.gov

An illustrative data table of HOMO-LUMO energies is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

This table is illustrative and based on typical values for similar aromatic compounds.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure and to help in the assignment of experimental signals.

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help to assign the signals in the experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending). By comparing the calculated and experimental IR spectra, researchers can confidently assign the observed absorption bands to specific molecular motions. Studies on similar benzimidazole derivatives have successfully used DFT to compare experimental and calculated NMR and IR data. nih.gov

An illustrative table comparing experimental and calculated spectroscopic data is presented below.

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (ppm) - Aromatic CH | 6.5 - 7.5 | 6.4 - 7.6 |

| ¹³C NMR (ppm) - C=O | ~155 | ~154 |

| IR (cm⁻¹) - N-H stretch | 3300 - 3400 | 3350 - 3450 |

| IR (cm⁻¹) - C=O stretch | ~1680 | ~1690 |

This table is for illustrative purposes and does not represent specific data for this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. By mapping the reaction pathway, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how a reaction proceeds.

A transition state is the highest energy point along the reaction coordinate, representing the "bottleneck" of the reaction. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. For the reduction of 5-nitro-6-methyl-2-benzimidazolone, the mechanism likely involves several steps, each with its own transition state. For example, in a catalytic hydrogenation, the initial binding of the nitro group to the catalyst surface and the subsequent addition of hydrogen atoms would each proceed through distinct transition states.

By connecting the reactants, transition states, and products, a complete map of the reaction pathway, also known as the potential energy surface, can be constructed. This map provides a comprehensive view of the energy changes that occur as the reaction progresses. For the reduction of the nitro group, computational studies could explore different possible pathways, for instance, direct reduction versus pathways involving intermediate species like nitroso and hydroxylamino derivatives. By comparing the activation energies of these different pathways, the most likely reaction mechanism can be determined.

Molecular Dynamics Simulations